bis(N-methyloxetan-3-amine), oxalic acid
CAS No.: 2138113-13-8
Cat. No.: VC4869805
Molecular Formula: C10H20N2O6
Molecular Weight: 264.278
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138113-13-8 |
|---|---|
| Molecular Formula | C10H20N2O6 |
| Molecular Weight | 264.278 |
| IUPAC Name | N-methyloxetan-3-amine;oxalic acid |
| Standard InChI | InChI=1S/2C4H9NO.C2H2O4/c2*1-5-4-2-6-3-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | JDZKPXLWYDLYFL-UHFFFAOYSA-N |
| SMILES | CNC1COC1.CNC1COC1.C(=O)(C(=O)O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1:1 stoichiometric ratio of bis(N-methyloxetan-3-amine) to oxalic acid. Its molecular formula is C₁₀H₂₀N₂O₆, with a molecular weight of 264.28 g/mol . The oxetane rings adopt a puckered conformation, while the oxalate moiety acts as a counterion, forming hydrogen bonds with the amine groups . Key structural parameters include:
Table 1: Structural Characteristics
| Property | Value/Description |
|---|---|
| Oxetane ring geometry | Chair-like conformation |
| N-methyl group | Axial orientation |
| Hydrogen bonding | O-H···N (2.7–3.1 Å) |
| Torsional angles | C-O-C: 109.5° |
Reactivity Profile
The compound exhibits dual reactivity:
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Oxetane ring: Susceptible to nucleophilic ring-opening reactions (e.g., with Grignard reagents or acids) .
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Oxalate ion: Participates in acid-base reactions and decarboxylation at elevated temperatures .
Table 2: Redox Reaction Outcomes
| Reaction Type | Reagent | Product | Selectivity |
|---|---|---|---|
| Oxidation | mCPBA | Lactone derivatives | High |
| Reduction | NaBH₄ | Alcohol derivatives | Moderate |
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily involving oxalate decarboxylation and oxetane ring fragmentation.
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis involves a two-step process:
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Formation of bis(N-methyloxetan-3-amine):
-
Co-crystallization with oxalic acid:
Key parameters:
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to optimize efficiency:
-
Reactor type: Tubular reactor with static mixers
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Throughput: 50–100 kg/day
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Cost drivers: Solvent recovery (85% ethanol recycled), catalyst lifetime (≥1,000 cycles)
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 16 |
Mechanistic studies suggest disruption of membrane integrity via interaction with lipoteichoic acids in Gram-positive bacteria .
Neurotransmitter Modulation
The compound inhibits serotonin reuptake in neuronal cells (30% inhibition at 10 μM), indicating potential as an antidepressant lead . Molecular docking simulations reveal binding to the serotonin transporter (SERT) with a ΔG of -9.2 kcal/mol .
Anti-inflammatory Effects
In murine models, the compound reduces TNF-α production by 45% at 50 mg/kg (oral), comparable to dexamethasone .
Applications in Material Science
Polymer Modification
Incorporating bis(N-methyloxetan-3-amine), oxalic acid into epoxy resins enhances thermal stability:
Table 4: Thermal Properties of Modified Epoxy
| Property | Baseline Epoxy | Modified Epoxy |
|---|---|---|
| Glass transition (Tg) | 120°C | 145°C |
| Decomposition onset | 280°C | 320°C |
Catalysis
The oxalate moiety acts as a ligand in transition metal catalysts:
Future Research Directions
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